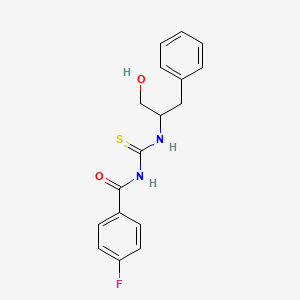

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea (NBEH-FBT) is an organic compound used in various research applications. It is a versatile compound that has a wide range of applications in scientific research due to its unique properties. It is used in a variety of fields such as in organic synthesis, material science, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

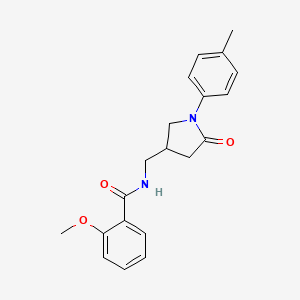

Thiourea derivatives are synthesized through various chemical reactions, providing a foundation for understanding their chemical properties and potential applications. Saeed et al. (2010) discuss the synthesis and characterization of a thiourea species with a benzamide moiety, offering insights into its crystal structure and vibrational properties through X-ray diffraction and spectroscopy techniques (Saeed, Erben, Abbas, & Flörke, 2010). Similarly, Abosadiya, Anouar, and Yamin (2019) present the synthesis of substituted benzoylthiourea derivatives, characterized by X-ray, FT-IR, NMR, and UV–Vis spectroscopy, highlighting their structural features and potential for further investigation (Abosadiya, Anouar, & Yamin, 2019).

Antioxidant Activity and Biological Evaluation

Some thiourea derivatives exhibit significant antioxidant activities, suggesting their potential in mitigating oxidative stress-related damages. Cabrera-Pérez et al. (2016) designed and synthesized benzothiazole-isothiourea derivatives, demonstrating their free radical scavenging activity in vitro and ex vivo, which could be relevant for applications in reducing oxidative stress (Cabrera-Pérez et al., 2016).

Molecular Docking Studies

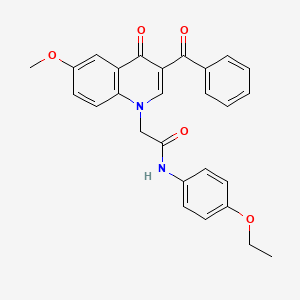

Thiourea derivatives are also explored for their potential interactions with biological molecules, providing insights into their mechanism of action at the molecular level. Hussain et al. (2020) discuss the synthesis of thiourea derivatives with triphenylphosphine, their characterization, and their interaction with DNA and proteins through molecular docking studies, suggesting their utility in understanding molecular interactions and designing targeted therapies (Hussain et al., 2020).

Applications in Catalysis and Material Science

Propriétés

IUPAC Name |

4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJCNQYAGUEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329545 |

Source

|

| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50086421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea | |

CAS RN |

338963-02-3 |

Source

|

| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)

![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)

![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)